5,6,7,8-tetrahydronaphthalene-2-sulfonic Acid
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is a sulfonic acid derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid typically involves the sulfonation of tetrahydronaphthalene. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2-position of the tetrahydronaphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of sulfonamides, sulfonates, and other derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonic acid derivatives on biological systems.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and surfactants. It is also employed in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, leading to the formation of stable complexes. The compound can also participate in acid-base reactions, influencing the pH and reactivity of the surrounding environment .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound is a carboxylic acid derivative of tetrahydronaphthalene and has different chemical properties and applications.
5,6,7,8-Tetrahydro-1-naphthylamine: An amine derivative of tetrahydronaphthalene, used in different chemical reactions and applications.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: A sulfonyl chloride derivative with distinct reactivity and uses.
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid is unique due to its sulfonic acid group, which imparts specific chemical reactivity and properties. This makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWUQNEQPLMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252400 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-12-9 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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